molecular formula C16H14F3N5O B182144 伏立康唑 CAS No. 173967-54-9

伏立康唑

货号 B182144
CAS 编号: 173967-54-9
分子量: 349.31 g/mol
InChI 键: BCEHBSKCWLPMDN-MGPLVRAMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Voriconazole is a triazole antifungal agent available as a lyophilized powder for solution for intravenous infusion, film-coated tablets for oral administration, and as a powder for oral suspension . It is used to treat fungal infections and works by killing and stopping the growth of fungi by destroying its cell membrane . It is used to treat serious fungal or yeast infections, such as aspergillosis (fungal infection in the lungs), candidemia (fungal infection in the blood), esophageal candidiasis (candida esophagitis), or other fungal infections (including infections in the skin, stomach, kidney, bladder, and wounds) .


Synthesis Analysis

The synthesis of Voriconazole involves a reaction between Voriconazole and hydrochloric acid dissolved in a mixture of water and methanol . The resultant solution is further diluted prior to administration as an intravenous infusion .


Molecular Structure Analysis

Voriconazole has a molecular formula of C16H14F3N5O and a molecular weight of 349.3 . The structural formula includes elements like Carbon ©, Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O) .


Chemical Reactions Analysis

Voriconazole is an enzyme inducer and is metabolized and eliminated according to the Michaelis-Menten principle . It inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes .


Physical And Chemical Properties Analysis

Voriconazole is a white to light-colored powder . The analysis of calculated infrared (IR) spectra shows good accordance with the experimental IR spectrum . The best compatibility between the experimental and theoretical UV spectra was observed with the use of PBE1PBE or B3LYP functionals for Voriconazole .

科学研究应用

药代动力学和药效动力学特性伏立康唑因其对多种临床重要真菌病原体的有效活性而闻名。值得注意的是,它对曲霉菌、念珠菌和新隐球菌具有活性。伏立康唑口服后迅速吸收,口服生物利用度超过 90%,允许在口服和静脉注射剂型之间灵活切换。由于容量有限的消除,该药物表现出非线性药代动力学,其药代动力学具有剂量依赖性。其广泛分布于细胞外和细胞内区室,分布容积为 2-4.6 L/kg。伏立康唑主要在肝脏通过细胞色素 P450 酶的 N-氧化代谢。它的杀真菌性和杀真菌活性是时间依赖性的,对于曲霉菌属,有短暂的抗真菌后效应。其在念珠菌感染中疗效的预测药代动力学/药效动力学参数是 0 至 24 小时的游离药物 AUC:最低抑菌浓度比 (Theuretzbacher、Ihle 和 Derendorf,2006)

儿科药代动力学分析在小儿人群(2 至 <12 岁)中,评估了伏立康唑血浆浓度-时间数据,揭示了伏立康唑通过米氏-门腾过程消除,并通过两室模型分布。该研究确定了 CYP2C19 基因型和丙氨酸转氨酶水平对清除率的显着影响。基于各种给药方案的确定性模拟用于推荐小儿患者的适当剂量,目的是使小儿的曲线下面积 (AUC) 分布与成人密切一致 (Karlsson、Lutsar 和 Milligan,2008)

代谢和遗传多态性伏立康唑经历复杂的代谢,主要涉及各种细胞色素 P450 酶。在它的药代动力学中观察到显着的个体间和个体内差异,部分原因是这些代谢酶的多态性。代谢途径和不同途径和酶的绝对或相对贡献尚未完全阐明。此外,由自抑制或自诱导和代谢酶的多态性引起的非线性药代动力学使伏立康唑在临床实践中的给药变得复杂。该研究强调需要进一步研究以了解这些复杂的药代动力学,以便做出更好的治疗剂量决策 (Schulz、Kluwe、Mikus、Michelet 和 Kloft,2019)

治疗性药物监测已显示伏立康唑的治疗性药物监测 (TDM) 可以改善侵袭性真菌病患者的疗效和安全性。伏立康唑药代动力学的巨大差异可能导致疗效降低或毒性。该研究强调了测量伏立康唑血药浓度和个体化剂量调整的效用,表明 TDM 可以对重症患者进行更有效和更安全的治疗 (Pascual、Calandra、Bolay、Buclin、Billé 和 Marchetti,2008)

安全和危害

Voriconazole is considered hazardous and has been associated with acute oral toxicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure targeting the liver) . It is toxic if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

属性

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046485, DTXSID201019420
Record name Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Low, 9.78e-02 g/L
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism.
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Voriconazole

CAS RN

188416-29-7, 137234-62-9
Record name (±)-Voriconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voriconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voriconazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voriconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VORICONAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127 - 130 °C
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To THF (200 ml) was added sodium bis(trimethylsilyl)amide (79 ml of a 1.0M solution in THF) and the solution cooled to -65° C. under nitrogen. A solution of 4-ethyl-5-fluoropyrimidine (10 g) (see Preparation 8) in THF (100 ml) was added over 30 minutes. After stirring for 3 hours at -65° C. the thin slurry was treated with a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (17.7 g) in THF (100 ml), dropwise over 30 minutes. The solution was stirred for a further 1 hour at -65° C. and then treated with acetic acid (20 ml). After warming to -20° C. the solution was washed with water (200 ml) and the organic layer separated and combined with an ethyl acetate (200 ml) back extract of the aqueous phase. The combined organic layers were concentrated under reduced pressure to provide a solid that was triturated with diethyl ether (230 ml) and filtered. The filtrate was concentrated under reduced pressure and chromatographed on silica with 1:1 diethyl ether/ethyl acetate as the eluent. The fractions containing the title compound were combined, concentrated under reduced pressure and the residue chromatographed on silica with 1:1 ethyl acetate/hexane as the eluent. The appropriate fractions were combined and evaporated under reduced pressure to provide the purified title compound (0.82 g), m.p. 125°-127° C. Found: C,54.89; N,19.66; C16H14F3N5O requires: C,55.01; H,4.01; N,20.05%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Voriconazole
Reactant of Route 2
Voriconazole
Reactant of Route 3
Reactant of Route 3
Voriconazole
Reactant of Route 4
Reactant of Route 4
Voriconazole
Reactant of Route 5
Voriconazole
Reactant of Route 6
Reactant of Route 6
Voriconazole

Citations

For This Compound
78,300
Citations
LA Jeu, FJ Piacenti, AG Lyakhovetskiy, HB Fung - Clinical therapeutics, 2003 - Elsevier
… Results: In head-to-head comparative trials, voriconazole … that voriconazole may be useful against fluconazole- and/or itraconazole-resistant strains of Candida. Although voriconazole …
Number of citations: 361 www.sciencedirect.com
U Theuretzbacher, F Ihle, H Derendorf - Clinical pharmacokinetics, 2006 - Springer
… voriconazole administered as an intravenous loading dose. The volume of distribution of voriconazole is … Voriconazole was measured in tissue samples of brain, liver, kidney, heart, lung …
Number of citations: 514 link.springer.com
LD Saravolatz, LB Johnson… - Clinical infectious …, 2003 - academic.oup.com
… concentrations, and use of these drugs in combination with voriconazole should be avoided. Rifabutin and voriconazole coadministration not only leads to decreased voriconazole …
Number of citations: 980 academic.oup.com
BA Potoski, J Brown - Clinical infectious diseases, 2002 - academic.oup.com
… In the largest study of voriconazole to date, Walsh et al.[2] concluded that voriconazole use … of voriconazole in immunocompromised patients, we compiled a table for review (table 1). …
Number of citations: 114 academic.oup.com
RC Rathbun, HL Hoffman - Expert opinion on investigational drugs, 2002 - Taylor & Francis
… receiving voriconazole may not have altered therapy, individuals that receive voriconazole … Furthermore, long-term studies with voriconazole have not been conducted in humans. One …
Number of citations: 147 www.tandfonline.com
MM Pearson, PD Rogers, JD Cleary… - Annals of …, 2003 - journals.sagepub.com
… The purpose of this article is to address voriconazole's potential clinical role as an antifungal agent. The pharmacology, pharmacokinetics, and clinical mycology of voriconazole are …
Number of citations: 165 journals.sagepub.com
P Troke, K Aguirrebengoa, C Arteaga… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… One small (n = 10 patients) study of voriconazole use as … This report summarizes the efficacy of voriconazole in the … from the Pfizer global voriconazole clinical trials database and …
Number of citations: 293 journals.asm.org
LJ Scott, D Simpson - Drugs, 2007 - Springer
… On the other hand, the numerous drug interactions associated with voriconazole may limit … of voriconazole in relation to other licensed antifungal agents. In the meantime, voriconazole …
Number of citations: 269 link.springer.com
ND Greer - Baylor University Medical Center Proceedings, 2003 - Taylor & Francis
… voriconazole has been defined from various studies in healthy volunteers, patients, and special populations (5, 7–9). Voriconazole … The pharmacokinetic properties of voriconazole are …
Number of citations: 117 www.tandfonline.com
R Herbrecht - Expert review of anti-infective therapy, 2004 - Taylor & Francis
… In Phase II/III trials, voriconazole was well-tolerated and had … The US Food and Drug Administration approved voriconazole in May … In Europe, voriconazole is approved by the …
Number of citations: 130 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。